![molecular formula C18H17N3OS3 B2990986 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477215-68-2](/img/structure/B2990986.png)
2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
The compound “2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains functional groups such as benzylthio and thiadiazol, which are commonly found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like “2-(BENZYLTHIO)ACETAMIDE” and “5-Benzylthio-1H-tetrazole (BTT)” are commercially available and used in various chemical reactions . The synthesis of such compounds often involves reactions with benzylthio groups .Scientific Research Applications
Insecticidal Properties
One notable application of compounds related to 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is in the realm of insecticidal activity. Research has demonstrated that derivatives incorporating a thiadiazole moiety can be synthesized and have shown promising insecticidal properties against the cotton leafworm, Spodoptera littoralis. This points towards the potential of such compounds in agricultural pest control strategies (Fadda et al., 2017).
Schistosomicidal Agents
Another significant application is the development of schistosomicidal agents. Derivatives of similar chemical structures have been synthesized and tested for their efficacy against Schistosoma mansoni, a causative agent of schistosomiasis. Some of these compounds exhibited activity comparable to praziquantel, the current treatment standard, highlighting their potential as new class of schistosomicidal agents (Mahran et al., 2007).
Antimicrobial and Antibacterial Activities
Compounds structurally related to 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide have also been explored for their antimicrobial properties. Studies have shown that these compounds can be effective against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents in medical settings (Rezki, 2016).
properties
IUPAC Name |
2-benzylsulfanyl-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS3/c22-16(13-23-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)24-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUMRSQUHYRIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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